Dermaseptin-B5 amino acid sequence and molecular weight
Dermaseptin-B5 amino acid sequence and molecular weight
An In-Depth Technical Guide to Dermaseptin-B5: Sequence, Molecular Weight, and Characterization
Abstract
Dermaseptin-B5 is a potent antimicrobial peptide (AMP) belonging to the dermaseptin family, originally isolated from the skin secretions of the South American frog, Phyllomedusa bicolor[1][2]. As part of the amphibian's innate immune system, this peptide provides a crucial defense against a wide array of pathogens[3]. Dermaseptins are characterized by their cationic nature and their ability to adopt an amphipathic α-helical structure upon interacting with microbial membranes[2][4][5]. This guide provides a detailed technical overview of the core physicochemical properties of Dermaseptin-B5, outlines the methodologies for its synthesis and characterization, and discusses the functional implications of its structure, tailored for researchers and professionals in drug development.
Core Physicochemical Properties of Dermaseptin-B5
The primary structure and resulting molecular properties of Dermaseptin-B5 are fundamental to its biological activity. The peptide is 26 amino acids in length and features a C-terminal amidation, a common modification in AMPs that enhances stability and activity.
| Property | Value | Source |
| Full Amino Acid Sequence | Gly-Leu-Trp-Asn-Lys-Ile-Lys-Glu-Ala-Ala-Ser-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Phe-Val-Asn-Glu-Met-Val-NH₂ | [1][6] |
| One-Letter Abbreviation | GLWNKIKEAASKAAGKAALGFVNEMV-NH₂ | [1][6] |
| Molecular Formula | C₁₂₂H₂₀₀N₃₄O₃₃S | [6] |
| Molecular Weight | 2703.17 Da | [1][6] |
Methodologies for Synthesis and Characterization
The study and application of Dermaseptin-B5 necessitate its production and verification in a laboratory setting. Chemical synthesis followed by rigorous purification and analysis is the standard workflow.
Workflow for Dermaseptin-B5 Synthesis and Validation
Caption: Workflow for producing and verifying synthetic Dermaseptin-B5.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of Dermaseptin-B5 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard method for producing high-purity peptides.
Methodology:
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Resin Selection: Start with a Rink Amide resin to yield a C-terminally amidated peptide upon cleavage.
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First Amino Acid Coupling: Swell the resin in dimethylformamide (DMF). Deprotect the terminal Fmoc group with 20% piperidine in DMF. Couple the first C-terminal amino acid (Fmoc-Val-OH) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA).
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Chain Elongation: Repeat the deprotection and coupling cycle for each amino acid in the sequence from C-terminus to N-terminus (V, E, M, N, V, F, G, L, A, A, K, G, A, A, K, S, A, A, E, K, I, K, N, W, L, G).
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Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
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Final Deprotection: After the final amino acid (Glycine) is coupled, perform a final Fmoc deprotection.
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Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
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Scientist's Note (Causality): Fmoc chemistry is preferred for its mild deprotection conditions (piperidine), which preserves acid-labile side-chain protecting groups until the final, harsh TFA cleavage step. The Rink Amide resin is specifically chosen because its linker is designed to be cleaved by TFA to produce a peptide amide, which is the native form of Dermaseptin-B5.
Protocol for Purification by RP-HPLC
The crude peptide obtained after synthesis contains the target peptide along with truncated and deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to isolate the full-length, correct product.
Methodology:
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Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
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Column and Buffers: Use a C18 stationary phase column. The mobile phases are Buffer A (0.1% TFA in H₂O) and Buffer B (0.1% TFA in acetonitrile).
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Gradient Elution: Inject the sample and apply a linear gradient of increasing Buffer B concentration (e.g., 5% to 65% Buffer B over 60 minutes).
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Detection and Fraction Collection: Monitor the column eluent at 220 nm and 280 nm (for the Tryptophan residue). Collect fractions corresponding to the major peak.
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Purity Analysis: Analyze the collected fractions on an analytical RP-HPLC column to confirm purity (>95%).
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
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Scientist's Note (Causality): RP-HPLC separates molecules based on hydrophobicity. Dermaseptin-B5, being an amphipathic peptide, interacts with the hydrophobic C18 stationary phase. As the concentration of the organic solvent (acetonitrile) increases, the peptide elutes. TFA acts as an ion-pairing agent, sharpening the peaks for better resolution.
Protocol for Molecular Weight Verification
Mass spectrometry provides a precise and definitive confirmation that the purified peptide has the correct molecular weight corresponding to its amino acid sequence.
Methodology:
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Sample Preparation: Prepare a dilute solution of the purified peptide.
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Mass Analysis (MALDI-TOF):
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Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
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Spot the mixture onto a MALDI plate and allow it to dry, forming co-crystals.
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Analyze the plate using a MALDI-TOF mass spectrometer to obtain the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
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Data Comparison: Compare the experimentally observed mass with the theoretically calculated mass for Dermaseptin-B5 (2703.17 Da). The observed mass should be within a narrow tolerance (e.g., ± 0.5 Da).
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Scientist's Note (Causality): Mass spectrometry is the gold standard for confirming molecular identity. It provides an exact mass measurement that is highly sensitive and specific. A match between the theoretical and experimental mass confirms that the peptide was synthesized with the correct sequence and that all protecting groups have been removed.
Structural and Functional Insights
The primary sequence of Dermaseptin-B5 dictates its secondary structure and, consequently, its biological function. Dermaseptins are generally unstructured in aqueous solution but fold into an amphipathic α-helix upon contact with the negatively charged phospholipids of microbial membranes[3][5].
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Cationic Nature: The four lysine (K) residues and the uncharged N-terminus give the peptide a net positive charge at physiological pH. This charge mediates the initial electrostatic attraction to the anionic components (like phosphatidylglycerol or cardiolipin) of bacterial and fungal membranes.
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Amphipathicity: When folded into an α-helix, the hydrophobic residues (L, W, I, A, F, V, M) align on one face of the helix, while the hydrophilic and charged residues (N, K, E, S) align on the opposite face. This separation is crucial for its mechanism of action.
Caption: Conceptual model of Dermaseptin-B5's amphipathic helix at a membrane.
This amphipathic structure allows the peptide to first bind to the membrane surface via its hydrophilic face and then insert its hydrophobic face into the lipid bilayer core. This insertion disrupts membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death, often described by the "carpet" model[3][7].
Conclusion and Future Directions
Dermaseptin-B5 is a well-defined antimicrobial peptide with a known sequence and molecular weight. Its potent, broad-spectrum antimicrobial activity, coupled with a membrane-disruptive mechanism that is less prone to inducing microbial resistance than traditional antibiotics, makes it an attractive candidate for therapeutic development[3]. The protocols detailed herein provide a robust framework for the synthesis and validation of Dermaseptin-B5 and its analogues. Future research will likely focus on optimizing its activity spectrum, reducing potential cytotoxicity, and developing novel delivery systems to harness its full therapeutic potential.
References
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van der Meijden, P. E. J., et al. (2020). Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions. PMC. Retrieved from [Link]4]
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Ma, C., et al. (2019). A Novel Dermaseptin Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities. PMC. Retrieved from [Link]7]
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Mor, A., & Nicolas, P. (1994). The Vertebrate Peptide Antibiotics Dermaseptins Have Overlapping Structural Features but Target Specific Microorganisms. Semantic Scholar. Retrieved from [Link]]
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Charpentier, S., et al. (1998). Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics. PubMed. Retrieved from [Link]2]
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Mor, A., et al. (1994). Structure, synthesis, and activity of dermaseptin b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin. PubMed. Retrieved from [Link]]
Sources
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- 4. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
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